molecular formula C12H11NO B8528140 3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde

3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde

Cat. No.: B8528140
M. Wt: 185.22 g/mol
InChI Key: QVKWGKXHCMLCAD-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)benzaldehyde is a valuable synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a benzaldehyde scaffold tethered to a 1-methylpyrrole ring, a structure common in the development of bioactive molecules. The aldehyde functional group makes it a versatile building block for constructing more complex structures via reactions such as reductive amination and condensation . Its primary research application lies in the synthesis of novel chemical entities. Analogous pyrrole-benzaldehyde compounds are key precursors in the preparation of diarylpyrrole methanamine derivatives, which are explored for their potential biological activity . The specific substitution with a methyl group on the pyrrole nitrogen can influence the compound's electronic properties and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies. Researchers utilize this reagent in the design and development of potential therapeutic agents, leveraging its structure as a core pharmacophore. This product is strictly for research and further manufacturing purposes. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)benzaldehyde

InChI

InChI=1S/C12H11NO/c1-13-7-3-6-12(13)11-5-2-4-10(8-11)9-14/h2-9H,1H3

InChI Key

QVKWGKXHCMLCAD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Reaction Outcomes

Compound Reaction Type Product Yield/Selectivity Reference
This compound Pyrazolo[3,4-b]pyridine synthesis (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines Not specified
3-Chloro benzaldehyde Pyrrol-2-one synthesis Chlorophenyl-pyrrol-2-one 47%
4-Propyl benzaldehyde Pyrrol-2-one synthesis Propylphenyl-pyrrol-2-one 52%

Stereoselectivity and Reaction Pathways

The methylpyrrole substituent directs reaction pathways by steric and electronic modulation. For instance, catalyst-free reactions of 3-formylchromones with N-methylpyrrol proceed exclusively via 1,4-addition (1,4-AN), forming E-2-hydroxy-3-[(1-methyl-1H-pyrrol-2-yl)methylene]chroman-4-ones with >90% stereoselectivity . In contrast, reactions with indole or polyfluoroacetylchromones yield mixtures of E/Z isomers (e.g., 91:9 E/Z ratio for 6,8-dibromo-3-formylchromone) due to competing 1,2-addition pathways . The electron-donating methylpyrrole group likely stabilizes transition states favoring 1,4-addition, while bulky or electron-deficient substituents promote alternative mechanisms.

Role in Multi-Component Catalytic Systems

In catalytic systems like MIL-125(Ti)-N(CH₂PO₃H₂)₂, this compound acts as a key substrate alongside 4-chloro benzaldehyde and pyrimidine-dione derivatives .

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : A viable approach involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, reacting 3-bromobenzaldehyde with 1-methylpyrrole-2-boronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, polar solvent) can yield the target compound . Optimization includes:
  • Solvent selection : DMF or NMP for high dielectric constant and solubility .
  • Temperature : Microwave-assisted heating (e.g., 150°C) reduces reaction time vs. conventional methods .
  • Base choice : Potassium carbonate or sodium bicarbonate minimizes side reactions .
    Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize using 1H^1H NMR (e.g., aldehyde proton at δ ~10.0 ppm, pyrrole protons at δ ~6.7–6.9 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : Identify the aldehyde proton (singlet ~δ 10.0 ppm) and pyrrole ring protons (multiplet ~δ 6.7–6.9 ppm). Compare with literature data for analogous benzaldehyde-pyrrole systems .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., calculated for C12H11NOC_{12}H_{11}NO: 185.0841; observed within ±2 ppm error) .
  • Elemental analysis : Validate %N (theoretical: ~7.5–8.0%) to rule out impurities .

Q. What are the key reactivity patterns of the aldehyde group in this compound under basic/acidic conditions?

  • Methodological Answer : The aldehyde group undergoes typical nucleophilic additions:
  • Oxidation : Forms 3-(1-methyl-1H-pyrrol-2-yl)benzoic acid using KMnO4_4/H2_2SO4_4 (monitor via IR for C=O stretch at ~1700 cm1^{-1}) .
  • Reduction : NaBH4_4 reduces it to the corresponding benzyl alcohol (confirm via loss of aldehyde proton in NMR) .
  • Condensation : Reacts with amines (e.g., aniline) to form Schiff bases, useful for coordination chemistry studies .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The electron-rich pyrrole ring directs electrophiles (e.g., nitration) to the benzaldehyde’s para position. Compare with experimental results:
  • Hammett constants : Use σ+^+ values to predict substituent effects on reaction rates .
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., Schiff bases) to validate computational models .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions in yield data (e.g., 47% in palladium-mediated couplings vs. 93% in SNAr reactions ) arise from:
  • Steric hindrance : Bulky substituents on the pyrrole ring reduce coupling efficiency. Use smaller ligands (e.g., PPh3_3 vs. XPhos) .
  • Catalyst poisoning : Pyrrole’s nitrogen may coordinate Pd. Pre-catalysts like Pd(OAc)2_2 with chelating ligands (dppf) mitigate this .
  • By-product analysis : Employ GC-MS to detect side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Methodological Answer : Synthesize analogs with:
  • Pyrrole modifications : Replace 1-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on bioactivity .
  • Aldehyde replacements : Substitute with carboxyl or hydroxymethyl groups to study electronic impacts .
    Test derivatives against microbial panels (e.g., E. coli, C. albicans) using broth microdilution assays (MIC values) .

Q. What advanced techniques resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in 1H^1H NMR shifts (e.g., solvent-induced variations in DMSO vs. CDCl3_3) require:
  • Variable-temperature NMR : Probe aggregation effects in polar solvents .
  • 2D-COSY/HSQC : Assign overlapping proton signals (e.g., aromatic vs. pyrrole protons) .
  • Crystallographic validation : Compare experimental vs. calculated (Mercury software) powder XRD patterns .

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